molecular formula C8H6ClNS B101301 (4-Chlorophenylthio)acetonitrile CAS No. 18527-19-0

(4-Chlorophenylthio)acetonitrile

Cat. No.: B101301
CAS No.: 18527-19-0
M. Wt: 183.66 g/mol
InChI Key: WZXBUVDTYAPXOQ-UHFFFAOYSA-N
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Description

(4-Chlorophenylthio)acetonitrile is an organic compound with the molecular formula C8H6ClNS and a molecular weight of 183.66 g/mol . It is primarily used in research and development within the fields of chemistry and biochemistry. This compound is known for its role as an intermediate in the synthesis of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenylthio)acetonitrile typically involves the reaction of 4-chlorothiophenol with acetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions: (4-Chlorophenylthio)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Chlorophenylthio)acetonitrile is utilized in several scientific research areas:

Mechanism of Action

The mechanism by which (4-Chlorophenylthio)acetonitrile exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It can also form complexes with metal ions, influencing catalytic processes. The pathways involved often include the activation or inhibition of enzymes, leading to changes in biochemical pathways .

Comparison with Similar Compounds

Uniqueness: (4-Chlorophenylthio)acetonitrile is unique due to its specific reactivity profile, influenced by the presence of both the cyano and thio groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXBUVDTYAPXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380886
Record name [(4-Chlorophenyl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18527-19-0
Record name [(4-Chlorophenyl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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